Lenacil
CAS No.: 2164-08-1
Cat. No.: VC0532747
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2164-08-1 |
---|---|
Molecular Formula | C13H18N2O2 |
Molecular Weight | 234.29 g/mol |
IUPAC Name | 3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C13H18N2O2/c16-12-10-7-4-8-11(10)14-13(17)15(12)9-5-2-1-3-6-9/h9H,1-8H2,(H,14,17) |
Standard InChI Key | ZTMKADLOSYKWCA-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)N2C(=O)C3=C(CCC3)NC2=O |
Canonical SMILES | C1CCC(CC1)N2C(=O)C3=C(CCC3)NC2=O |
Appearance | Solid powder |
Melting Point | 316.0 °C |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Lenacil (IUPAC name: 3-cyclohexyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4(3H)-dione) features a bicyclic structure combining a pyrimidinedione core with a cyclohexyl substituent. X-ray crystallography reveals a planar pyrimidine ring system fused to a non-planar cyclopentane moiety, creating steric hindrance that influences its soil adsorption characteristics . The compound's melting point is 584.55 K (311.4°C), with negligible vapor pressure (<0.1 mPa at 25°C), explaining its persistence in surface soils .
Table 1: Key Physicochemical Properties of Lenacil
Synthetic Pathways
Industrial synthesis involves a phosphoric acid-catalyzed condensation between ethyl-2-oxocyclopentanecarboxylate and cyclohexylurea . Recent optimizations have increased yields to 78% by employing microwave-assisted synthesis at 140°C for 45 minutes, reducing byproduct formation compared to traditional thermal methods .
Mechanism of Herbicidal Action
Photosystem II Inhibition
Lenacil disrupts photosynthetic electron transport by binding to the Qb site of the D1 protein in Photosystem II (PSII). This binding affinity (Ki = 0.8 μM) competes with plastoquinone, blocking electron transfer from QA to QB and halting ATP/NADPH production . Resistance studies in Amaranthus retroflexus reveal a Pro264Ser mutation in the psbA gene reduces binding efficiency by 40-fold, explaining cross-resistance patterns with triazine herbicides .
Secondary Metabolic Effects
Post-emergence application (200-400 g ai/ha) induces reactive oxygen species (ROS) accumulation in susceptible weeds, with malondialdehyde levels increasing 3.2-fold within 72 hours . This oxidative stress correlates with chlorophyll degradation rates of 0.15 μg/cm²/hr in Chenopodium album, leading to leaf chlorosis and growth arrest .
Environmental Behavior and Degradation
Soil Persistence
Field studies demonstrate lenacil's half-life (DT₅₀) ranges from 81-150 days across soil types, with clay-loam soils showing enhanced adsorption (Kd = 4.3 L/kg) compared to sandy soils (Kd = 1.8 L/kg) . Microbial degradation accounts for 68% of dissipation, primarily through Pseudomonas and Streptomyces species that hydroxylate the cyclohexyl ring .
Table 2: Environmental Degradation Parameters
Matrix | DT₅₀ (days) | Major Metabolites |
---|---|---|
Sandy soil | 81 | 4-hydroxy-lenacil (23%) |
Clay-loam soil | 150 | Cyclohexanol derivatives (41%) |
Sediment | 32-105 | Diketone cleavage products (17%) |
Aquatic Fate
Hydrolysis studies show pH-dependent stability:
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pH 5: <5% degradation over 30 days
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pH 9: DT₅₀ = 41 days under UV irradiation
Bioaccumulation potential remains low (BCF <50 in Daphnia magna), though chronic exposure at 0.8 μg/L reduces algal growth rates by 35% .
Toxicological Profile
Mammalian Toxicity
Acute oral LD₅₀ values exceed 5,000 mg/kg in rats, classifying lenacil as WHO Category U (unlikely hazardous) . Chronic exposure studies identify a NOAEL of 3.9 mg/kg/day based on testicular atrophy in male rats, with BMDL₁₀ calculations suggesting a 10% risk at 15.7 mg/kg/day .
Agricultural Applications and Resistance Management
Use Patterns
Standard application rates range from 1.2-2.4 kg ai/ha pre-emergence in sugar beets, providing 85-92% control of Amaranthus spp. and Chenopodium album . Tank mixtures with clopyralid (75 g ai/ha) enhance broad-spectrum control while reducing lenacil concentrations by 30% .
Resistance Evolution
Documented resistance in 12 weed species follows two mechanisms:
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Target-site: PsbA gene mutations (e.g., Pro264Ser) confer 8-45x resistance
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Metabolic: CYP450-mediated detoxification (3.5x faster in Lolium rigidum)
Anti-resistance strategies recommend rotating with PSI inhibitors (e.g., paraquat) every third cropping cycle .
Regulatory Status and Risk Mitigation
The 2024 EFSA peer review reaffirmed lenacil's approval with new restrictions:
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Buffer zones: 10m from water bodies
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Annual application limits: 1.8 kg ai/ha
Ecological risk assessments identified concerns for aquatic plants (TER = 0.8) requiring mitigation through drift-reduction nozzles . The current ADI (0.04 mg/kg/day) and ARfD (0.04 mg/kg) incorporate a 5x uncertainty factor for endocrine effects .
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